molecular formula C26H41NP2 B1277518 Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine CAS No. 666856-94-6

Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine

Cat. No.: B1277518
CAS No.: 666856-94-6
M. Wt: 429.6 g/mol
InChI Key: OHWMYFBSMLPIRY-UHFFFAOYSA-N
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Description

Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine is a useful research compound. Its molecular formula is C26H41NP2 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Carbon Dioxide Capture

Bis(di-i-propylphosphino)amine has been studied for its application in carbon dioxide capture. It forms an adduct with B(C6F5)3, demonstrating its reactivity with carbon dioxide, which could be significant in developing methods for CO2 capture and sequestration (Barry et al., 2013).

2. Catalytic Applications in Organometallic Chemistry

The compound has been incorporated in nickel(II) complexes for catalytic ethylene oligomerization. This indicates its potential as a ligand in organometallic catalysts for industrial chemical processes (Ghisolfi et al., 2014).

3. Synthesis of Bis[1-diethoxyphosphorylalkyl] amines

It has been utilized in the synthesis of bis[1-diethoxyphosphorylalkyl]amines, showcasing its importance in the preparation of novel organic compounds with potential applications in various chemical industries (Kaboudin & Moradi, 2006).

4. Asymmetric Hydrogenation

Bis(di-i-propylphosphino)amine-based ligands have been employed in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which is crucial in the pharmaceutical industry for producing chiral compounds (Imamoto et al., 2012).

5. Hydrophosphination of Heterocumulenes

This compound plays a role in the catalysis of hydrophosphination of heterocumulenes, adding to its versatility in chemical synthesis and catalysis (Gu et al., 2015).

6. Formation of Zwitterionic CS2 Adducts

It reacts with CS2 to form zwitterionic adducts, which has implications in understanding the reactivity of phosphorus-nitrogen compounds and their potential applications (Dickie et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), and H413 (May cause long lasting harmful effects to aquatic life) .

Properties

IUPAC Name

2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanyl-4-methylphenyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NP2/c1-17(2)28(18(3)4)25-15-21(9)11-13-23(25)27-24-14-12-22(10)16-26(24)29(19(5)6)20(7)8/h11-20,27H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWMYFBSMLPIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)P(C(C)C)C(C)C)P(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666856-94-6
Record name Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
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